molecular formula C5H3ClN2O2 B133435 2-Chloropyrimidine-4-carboxylic acid CAS No. 149849-92-3

2-Chloropyrimidine-4-carboxylic acid

Cat. No. B133435
Key on ui cas rn: 149849-92-3
M. Wt: 158.54 g/mol
InChI Key: YMDSUQSBJRDYLI-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 g, 6.31 mmol) in 1:1 benzene (5 mL) and MeOH (5 mL) at 0° C. was added trimethylsilyl-diazomethane (2.0 M solution in hexanes, 3.78 mL, 7.57 mmol) dropwise. The solution was left to stir for 14 hr and concentrated to dryness. Flash chromatography on silica (0-100% EtOAc/hexanes) afforded methyl 2-chloropyrimidine-4-carboxylate (980 mg, 5.68 mmol, 90% yield) as a yellow oil. MS ESI: [M+H]+ m/z 173.0. 1H NMR (500 MHz, CDCl3) δ 8.88 (dd, J=1.5, 4.9, 1H), 7.96 (dd, J=1.5, 4.9, 1H), 4.04 (d, J=1.5, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.78 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([OH:10])=[O:9])[CH:5]=[CH:4][N:3]=1.[CH:11]1C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
3.78 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
to stir for 14 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution was left
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.68 mmol
AMOUNT: MASS 980 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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